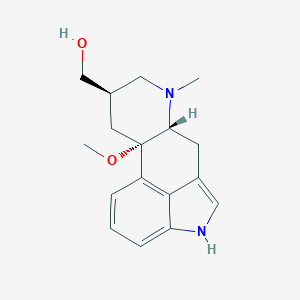

10-Metoxi-6-metilergolina-8beta-metanol

Descripción general

Descripción

10-Methoxy-6-methylergoline-8beta-methanol is a derivative of lysergol and dehydrolysergol-I. It is known for its partial agonist and antagonist activities at various serotonin receptors (5-HT2A, 5-HT2C, and 5-HT1B) and alpha-1 adrenergic receptors . This compound has a molecular formula of C17H22N2O2 and a molecular weight of 286.38 g/mol .

Aplicaciones Científicas De Investigación

10-Methoxy-6-methylergoline-8beta-methanol has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry.

Biology: It is studied for its interactions with serotonin and adrenergic receptors.

Medicine: It is investigated for its potential therapeutic effects on neurological disorders.

Industry: It is used in the synthesis of other ergoline derivatives.

Mecanismo De Acción

Target of Action

The primary targets of 10-Methoxy-6-methylergoline-8beta-methanol, also known as Ergoline-8-methanol,10-methoxy-6-methyl-, (8b)-, are 5-HT2A, 5-HT2C, and 5-HT1B receptors , as well as α1-andrenergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of blood pressure.

Mode of Action

This compound acts as a partial agonist and antagonist at its target receptors As an agonist, it binds to the receptors and activates them, leading to a response

Pharmacokinetics

Based on its chemical properties, it is predicted to have amelting point of 150-152°C and a boiling point of 456.8±45.0 °C . It is slightly soluble in acetonitrile, chloroform, and DMSO . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its solubility suggests that it may be more effective in certain solvents . Additionally, its storage temperature (refrigerator) suggests that it may be sensitive to heat .

Análisis Bioquímico

Biochemical Properties

10-Methoxy-6-methylergoline-8beta-methanol acts as partial agonists and antagonists at 5-HT2A, 5-HT2C and 5-HT1B receptors, and at α1-andrenergic receptors . The nature of these interactions involves binding to these receptors, leading to changes in cellular signaling.

Cellular Effects

The effects of 10-Methoxy-6-methylergoline-8beta-methanol on cells are largely due to its interactions with various receptors. By acting as an agonist or antagonist at these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 10-Methoxy-6-methylergoline-8beta-methanol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its effects at the molecular level are largely due to its interactions with 5-HT2A, 5-HT2C, 5-HT1B, and α1-andrenergic receptors .

Métodos De Preparación

The synthesis of 10-Methoxy-6-methylergoline-8beta-methanol involves several steps:

Photocatalytic Addition Reaction: This step involves the addition of specific groups to the ergoline structure.

Purification: The intermediate product, 10-methoxy-dihydroergosterol, is purified.

Methylation Reaction: This step introduces a methyl group to the structure.

Purification: The product, 10-methoxy-1,6-dimethylergoline-8beta-methanol, is purified.

Esterification Reaction: This step involves the formation of an ester group.

Final Purification: The final product, nicergoline, is purified.

Análisis De Reacciones Químicas

10-Methoxy-6-methylergoline-8beta-methanol undergoes various chemical reactions:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one group with another.

Comparación Con Compuestos Similares

10-Methoxy-6-methylergoline-8beta-methanol is compared with other ergoline derivatives such as:

Lysergol: Known for its similar receptor activities but different pharmacokinetic properties.

Dehydrolysergol-I: Shares structural similarities but differs in its receptor binding affinities.

Nicergoline: Used clinically for its vasodilatory effects and cognitive enhancement properties

Actividad Biológica

10-Methoxy-6-methylergoline-8beta-methanol, a semi-synthetic compound derived from ergot alkaloids, has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oxidative stress research. This compound is recognized for its antioxidant properties and its role as a metabolite of nicergoline, which is utilized in cognitive enhancement and neuroprotective applications.

The molecular formula of 10-Methoxy-6-methylergoline-8beta-methanol is C₁₇H₂₂N₂O₂, with a molecular weight of approximately 286.37 g/mol. It features a methoxy group at the 10-position and a methanol group at the 8β-position of the ergoline structure, contributing to its unique reactivity and biological effects. The compound appears as a pale orange to light brown solid with a melting point of 150-152°C.

Antioxidant Activity

Research indicates that 10-Methoxy-6-methylergoline-8beta-methanol exhibits significant antioxidant activity. It has been shown to prevent glutathione (GSH) depletion and lipid peroxidation, which are critical processes in cellular damage and aging. By mitigating oxidative stress, this compound may protect neuronal cells from damage associated with neurodegenerative diseases.

Neuroprotective Effects

As a metabolite of nicergoline, this compound has potential applications in treating neuroleptic-induced side effects and cognitive decline. Studies suggest that it may influence neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and cognitive functions .

Pharmacokinetics

A comparative bioavailability study highlighted the pharmacokinetic profile of 10-Methoxy-6-methylergoline-8beta-methanol when administered alongside nicergoline. The study demonstrated that the area under the plasma concentration curve (AUC) was significantly higher when nicergoline was administered in tablet form compared to dragee formulations, indicating enhanced absorption and bioavailability of the metabolite .

Cellular Studies

In vitro studies have shown that 10-Methoxy-6-methylergoline-8beta-methanol can effectively reduce reactive oxygen species (ROS) levels in cultured neuronal cells. This reduction correlates with improved cell viability under oxidative stress conditions, suggesting its potential as a therapeutic agent in neuroprotection.

Neuroprotection in Animal Models

In animal studies, administration of 10-Methoxy-6-methylergoline-8beta-methanol resulted in improved cognitive function in models of induced oxidative stress. The treated groups exhibited enhanced memory retention and reduced markers of oxidative damage compared to control groups .

Clinical Implications

Clinical trials exploring the efficacy of nicergoline have indirectly supported the benefits of its metabolites like 10-Methoxy-6-methylergoline-8beta-methanol. These studies often report improvements in cognitive function among elderly patients suffering from mild cognitive impairment when treated with nicergoline formulations .

Summary Table: Biological Activities

Propiedades

IUPAC Name |

[(6aR,9R,10aS)-10a-methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-19-9-11(10-20)7-17(21-2)13-4-3-5-14-16(13)12(8-18-14)6-15(17)19/h3-5,8,11,15,18,20H,6-7,9-10H2,1-2H3/t11-,15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQZSBLQHCTAJF-JGFGOQIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2(C1CC3=CNC4=CC=CC2=C34)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@]2([C@H]1CC3=CNC4=CC=CC2=C34)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956558 | |

| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35121-60-9 | |

| Record name | 10α-Methoxy-9,10-dihydrolysergol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35121-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (10-Methoxy-6-methylergolin-8beta-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10-methoxy-6-methylergoline-8β-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.